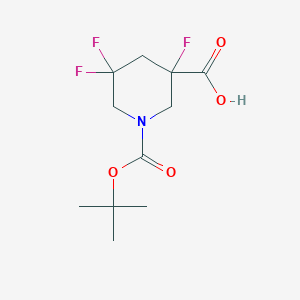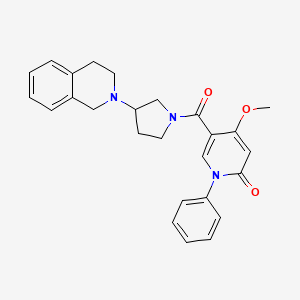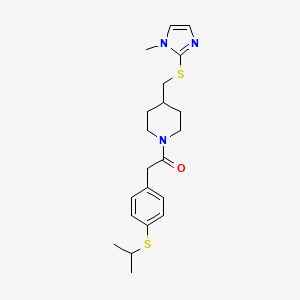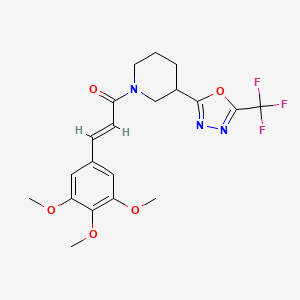
1-(tert-Butoxycarbonyl)-3,5,5-trifluoropiperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butoxycarbonyl)-3,5,5-trifluoropiperidine-3-carboxylic acid, commonly known as Boc-3-trifluoropiperidine-3-carboxylic acid, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its unique structural features and diverse biological activities. This compound is widely used in scientific research for the synthesis of various drugs and compounds.
Scientific Research Applications
Applications in Synthesis and Biological Activities
Natural and Synthetic Bioactive Compounds : Carboxylic acid derivatives, including those with tert-butoxycarbonyl groups, have been identified in natural sources and synthesized for their bioactive properties. These compounds exhibit a range of biological activities, making them potential candidates for pharmaceutical, cosmetic, and agronomic applications. Their roles as antioxidants, anticancer, antimicrobial, and antibacterial agents highlight their importance in developing new chemical preparations with high activity levels (Dembitsky, 2006).
Biocatalyst Inhibition by Carboxylic Acids : The impact of carboxylic acids on engineered microbes, such as Escherichia coli and Saccharomyces cerevisiae, used for fermentative production showcases the dual role of these compounds. While being valuable chemical precursors, their inhibitory effects on microbial growth due to membrane damage and pH decrease necessitate metabolic engineering strategies for robust microbial performance in biotechnological applications (Jarboe et al., 2013).
Antioxidant, Microbiological, and Cytotoxic Activity : Structure-activity relationship studies of carboxylic acids reveal their potential in antimicrobial and anticancer applications. The presence of hydroxyl groups and the carboxyl group's ability to chelate metal ions influence their bioactivity, demonstrating the importance of molecular structure in determining the effectiveness of these compounds (Godlewska-Żyłkiewicz et al., 2020).
Liquid-Liquid Extraction of Carboxylic Acids : The separation of carboxylic acids from aqueous solutions using liquid-liquid extraction techniques underscores the practical applications of these compounds in industrial processes. Innovations in solvent developments, such as the use of ionic liquids, highlight the ongoing research to improve the efficiency of carboxylic acid recovery, which is critical for their use in bio-based plastics and other applications (Sprakel & Schuur, 2019).
Mechanism of Action
Target of Action
The primary target of 1-(tert-Butoxycarbonyl)-3,5,5-trifluoropiperidine-3-carboxylic acid is the amino group in organic synthesis . The compound is used as a protecting group for amines, which are key functionalities present in several compounds such as natural products, amino acids, and peptides .
Mode of Action
The compound interacts with its targets through a process known as deprotection. This involves the removal of the tert-butoxycarbonyl (Boc) group from the amino group. The deprotection process can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with hydrochloric acid in methanol . The compound can also be used in the synthesis of dipeptides .
Biochemical Pathways
The compound affects the biochemical pathways involved in peptide synthesis. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The compound’s role in these pathways is crucial for the formation of bonds of interest while minimizing competing reactions with reactive functional groups .
Pharmacokinetics
The compound’s properties suggest that it may have high thermal stability , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is the formation of deprotected amino acids and peptides. This process occurs at high temperatures and results in satisfactory yields . For example, a medicinally active compound known as FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma, was produced using this method .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the compound’s deprotection process takes place under room temperature conditions .
properties
IUPAC Name |
3,5,5-trifluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3NO4/c1-9(2,3)19-8(18)15-5-10(12,7(16)17)4-11(13,14)6-15/h4-6H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMNVTBWLXQFFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)(F)F)(C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine hydrochloride](/img/structure/B2534198.png)
![4-chloro-N-(2-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2534199.png)
![1-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one](/img/structure/B2534202.png)

![2-[(dimethylamino)methyl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2534205.png)



![(5-Bromopyridin-3-yl)-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2534211.png)
![1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-(2,3-dimethylphenyl)piperazine hydrochloride](/img/structure/B2534212.png)

![1-(4-fluorophenyl)-4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2534216.png)
![2,4-dichloro-N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2534219.png)